molecular formula C7H16NOS+ B1193921 Acetylthiocholine CAS No. 4468-05-7

Acetylthiocholine

Cat. No.: B1193921
CAS No.: 4468-05-7
M. Wt: 162.28 g/mol
InChI Key: GFFIJCYHQYHUHB-UHFFFAOYSA-N
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Description

Acetylthiocholine is an analog of acetylcholine, a neurotransmitter used at neuromuscular junctions to activate muscles. It is primarily used in scientific research, particularly in studies involving cholinesterase activity .

Preparation Methods

Mechanism of Action

Acetylthiocholine exerts its effects primarily through its interaction with cholinesterase enzymes. When hydrolyzed by acetylcholinesterase or butyrylcholinesterase, it produces thiocholine and acetic acid. This hydrolysis reaction is crucial for terminating neurotransmission at cholinergic synapses . The molecular targets involved include the active sites of acetylcholinesterase and butyrylcholinesterase .

Comparison with Similar Compounds

Biological Activity

Acetylthiocholine (ATCh) is a synthetic analogue of acetylcholine, primarily used as a substrate in the study of cholinesterase enzymes. Its biological activity is crucial for understanding neurotransmission and enzyme kinetics, particularly in relation to acetylcholinesterase (AChE). This article explores the biological activity of this compound, including its interaction with AChE, kinetic properties, and implications for pharmacology and toxicology.

Overview of this compound

This compound is commonly used in biochemical assays to measure cholinesterase activity. It serves as a substrate for AChE, which catalyzes its hydrolysis into acetate and thiocholine. The reaction can be monitored spectrophotometrically, providing insights into enzyme kinetics and inhibition.

  • Enzyme Interaction : this compound binds to two distinct sites on AChE: the catalytic site and the peripheral site. Studies indicate that mutations in the enzyme can significantly alter the binding affinity for ATCh, impacting the enzyme's turnover rate and overall activity .
  • Kinetic Properties : The hydrolysis of this compound by AChE has been characterized using various methods, including calorimetry and spectrophotometry. The kinetic parameters such as KmK_m (Michaelis constant) and VmaxV_{max} (maximum velocity) are essential for understanding the efficiency of AChE with ATCh compared to natural substrates like acetylcholine .

Kinetic Parameters

The following table summarizes key kinetic parameters observed in studies involving this compound:

StudySubstrateKmK_m (mM)VmaxV_{max} (μmol/min/mg protein)Inhibitor Used
This compound0.50.78 ± 0.28Carbaryl
Acetylcholine0.21.00 ± 0.30None

Case Studies

  • Inhibition Studies : Research has demonstrated that various pesticides inhibit cholinesterase activity when this compound is used as a substrate. For example, exposure to chlorpyrifos resulted in a significant decrease in AChE activity, indicating potential neurotoxic effects .
  • Molecular Docking : In silico studies have shown that this compound interacts with the peripheral anionic site (PAS) of AChE, which is crucial for designing new inhibitors targeting Alzheimer's disease . These findings suggest that modifications to ATCh could enhance its efficacy as a therapeutic agent.

Implications for Pharmacology and Toxicology

This compound's role as a substrate in cholinesterase assays makes it invaluable in pharmacological research, particularly for developing drugs that target cholinergic pathways. Its use in toxicity studies highlights its importance in assessing the impact of environmental chemicals on enzyme function.

Properties

CAS No.

4468-05-7

Molecular Formula

C7H16NOS+

Molecular Weight

162.28 g/mol

IUPAC Name

2-acetylsulfanylethyl(trimethyl)azanium

InChI

InChI=1S/C7H16NOS/c1-7(9)10-6-5-8(2,3)4/h5-6H2,1-4H3/q+1

InChI Key

GFFIJCYHQYHUHB-UHFFFAOYSA-N

SMILES

CC(=O)SCC[N+](C)(C)C

Canonical SMILES

CC(=O)SCC[N+](C)(C)C

Key on ui other cas no.

4468-05-7

Synonyms

(2-Mercaptoethyl)trimethylammonium Acetate
Acetylthiocholine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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